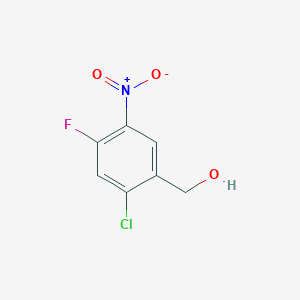
(2-Chloro-4-fluoro-5-nitrophenyl)methanol
Cat. No. B3045012
M. Wt: 205.57 g/mol
InChI Key: MYEUMUCLVULHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04846882
Procedure details


In a Parr hydrogenation apparatus were placed 6.5 g (0.032 mole) of 2-chloro-4-fluoro-5-nitrobenzyl alcohol, 0.3 g of platinum oxide catalyst, and 100 ml of glacial acetic acid. Hydrogenation required 1.5 hours after which the catalyst was removed by filtration and the solvent was evaporated under reduced pressure, leaving 5.42 g of 2-chloro-4-fluoro-5-aminobenzyl alcohol as a tan solid. The nmr and ir spectra were consistent with the proposed structure.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([F:10])[C:7]([N+:11]([O-])=O)=[CH:6][C:3]=1[CH2:4][OH:5]>[Pt]=O.C(O)(=O)C>[Cl:1][C:2]1[CH:9]=[C:8]([F:10])[C:7]([NH2:11])=[CH:6][C:3]=1[CH2:4][OH:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(CO)C=C(C(=C1)F)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]=O
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Hydrogenation required 1.5 hours after which the catalyst was removed by filtration
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(CO)C=C(C(=C1)F)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.42 g | |
| YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
